4,N-*3*,N-*3*-Trimethyl-benzene-1,3-diaminedioxalate
Overview
Description
Preparation Methods
The synthetic routes for 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate involve several steps. The primary method includes the reaction of 4,N-3,N-3-Trimethyl-benzene-1,3-diamine with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate can be compared with other similar compounds such as:
- 4,N-3,N-3-Trimethyl-benzene-1,3-diamine : The parent compound without the dioxalate group.
- 4,N-3,N-3-Dimethyl-benzene-1,3-diaminedioxalate : A similar compound with fewer methyl groups.
- 4,N-3,N-3-Trimethyl-benzene-1,3-diamine hydrochloride : A hydrochloride salt form of the parent compound .
The uniqueness of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
oxalic acid;3-N,3-N,4-trimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C2H2O4/c1-7-4-5-8(10)6-9(7)11(2)3;2*3-1(4)2(5)6/h4-6H,10H2,1-3H3;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSBONAGYCFBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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